Technical Documentation Center

5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one
  • CAS: 117192-54-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, can profoundly alter the physicochemical and biological properties of a parent compound, including its metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the precise structural elucidation of trifluoromethyl-containing molecules is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as the most powerful analytical technique for this purpose.[2]

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR chemical shifts for 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one, a molecule featuring a γ-butyrolactone core and a trifluoromethylated hemiacetal. Due to the absence of direct experimental spectra in the public domain for this specific molecule, this guide will leverage established principles of NMR spectroscopy, extensive data from structurally analogous compounds, and theoretical considerations to predict and interpret its NMR spectra. This approach not only offers a robust framework for the analysis of this target molecule but also serves as a valuable educational resource for researchers working with novel fluorinated compounds.

Theoretical Framework: Understanding the Influences on Chemical Shifts

The chemical shift of a nucleus in NMR spectroscopy is exquisitely sensitive to its local electronic environment. In the case of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one, several key factors dictate the expected chemical shifts for both the protons and the fluorine atoms.

¹H NMR Spectroscopy

The proton chemical shifts in the dihydrofuran-2(3H)-one ring are primarily influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group. The protons at the C3 and C4 positions will exhibit diastereotopic splitting due to the chiral center at C5. The hydroxyl proton at C5 is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

¹⁹F NMR Spectroscopy: A Sensitive Probe

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[2] The chemical shift of the trifluoromethyl group in 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one is governed by several factors:

  • Inductive Effects: The highly electronegative fluorine atoms strongly withdraw electron density, which generally leads to a deshielding effect.[3]

  • Neighboring Groups: The presence of the hydroxyl group and the lactone ring will influence the electronic environment of the CF₃ group. The oxygen atom of the hydroxyl group, being electronegative, will further deshield the fluorine nuclei.

  • Solvent Effects: ¹⁹F NMR chemical shifts are notoriously sensitive to the solvent.[3][4] Intermolecular interactions such as hydrogen bonding between the hydroxyl group and the solvent can significantly alter the electronic environment of the fluorine nuclei, leading to shifts of several ppm.[3]

Predicted NMR Spectra and Assignments

Based on the analysis of structurally similar compounds and theoretical principles, the following ¹H and ¹⁹F NMR spectral data are predicted for 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one.

Predicted ¹H and ¹⁹F NMR Data
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Predicted ¹⁹F Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3a, H3b2.20 - 2.60m-
H4a, H4b2.70 - 3.10m-
OH4.0 - 6.0br s-
CF₃-78 to -85s

Note: The predicted chemical shifts are relative to a standard reference (TMS for ¹H, CFCl₃ for ¹⁹F) and can vary depending on the solvent and concentration.

Rationale for Assignments
  • ¹H NMR: The protons on the C3 and C4 positions of the γ-butyrolactone ring are expected to appear as complex multiplets due to geminal and vicinal couplings, as well as diastereotopicity.[5][6] The protons at C4, being adjacent to the electron-withdrawing C5-substituents, are predicted to be downfield compared to the C3 protons. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift is highly variable.

  • ¹⁹F NMR: The trifluoromethyl group attached to a quaternary carbon bearing a hydroxyl group is expected to resonate in the range of -78 to -85 ppm.[7][8] The absence of adjacent protons would lead to a singlet in the ¹⁹F spectrum, assuming no long-range couplings are resolved.

Experimental Protocols

To obtain high-quality ¹H and ¹⁹F NMR spectra of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one, the following detailed experimental protocols are recommended.

Sample Preparation
  • Compound Purity: Ensure the compound is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆. Be aware that the choice of solvent will significantly impact the chemical shifts, especially for the hydroxyl proton and the ¹⁹F signal.[3]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard for ¹H NMR. For ¹⁹F NMR, a common internal standard is trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).[3]

NMR Data Acquisition

The following diagram illustrates the general workflow for acquiring ¹H and ¹⁹F NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Select & Add Deuterated Solvent A->B C Add Internal Standard (e.g., TMS, TFA) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer F Lock & Shim E->F G Acquire 1D ¹H Spectrum F->G H Acquire 1D ¹⁹F Spectrum F->H I Fourier Transform G->I H->I J Phase & Baseline Correction I->J K Reference Spectra J->K L Integration & Peak Picking K->L

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the concentration.

¹⁹F NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgfhigqn' on Bruker systems).[2]

  • Spectral Width: A wide spectral width of at least 200 ppm is recommended initially to ensure the signal is captured.[2]

  • Transmitter Offset: Centered in the expected region of the CF₃ signal (~ -80 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. For quantitative measurements, this should be at least 5 times the longest T₁ relaxation time.[9]

  • Number of Scans: 64-256, depending on the concentration.

Structural Elucidation and Data Interpretation

The following diagram illustrates the key structural features of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one and their expected NMR correlations.

molecule_structure cluster_molecule 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one cluster_h_nmr ¹H NMR Correlations cluster_f_nmr ¹⁹F NMR Signal mol H3 H3a, H3b (multiplet) H4 H4a, H4b (multiplet) H3->H4 vicinal coupling OH OH (broad singlet) H4->OH through-space (potential NOE) CF3 CF₃ (singlet)

Figure 2: Molecular structure and key NMR correlations for 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one.

A comprehensive analysis of the 2D NMR spectra (COSY, HSQC, HMBC) would be required for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one. By leveraging fundamental NMR principles and data from analogous structures, we have established a solid framework for the interpretation of its spectral data. The provided experimental protocols offer a clear and concise methodology for acquiring high-quality NMR spectra. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science who are engaged in the synthesis and characterization of novel fluorinated compounds.

References

  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.

  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. BenchChem.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health.

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Institutes of Health.

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Royal Society of Chemistry.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications.

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

  • Fluorine NMR. University of California, Santa Barbara.

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health.

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California.

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate.

  • 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. ACS Publications.

  • Synthesis of difluoroalkyl-γ-butyrolactones from iododifluoromethyl ketones and 4-pentenoic acids. ScienceDirect.

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. ACS Publications.

  • 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0167502). Natural Products Magnetic Resonance Database.

  • Nmr fluorine-fluorine coupling constants ii saturated organic compounds. SciSpace by Typeset.

  • What is the coupling constant for CF3 carbon in 13C-NMR?. ResearchGate.

  • Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands. ResearchGate.

  • 19Flourine NMR. University of Sheffield.

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Wiley Online Library.

  • NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. AIP Publishing.

  • Non-equivalence of vicinal proton–fluorine coupling constants in a CF3—CH2 group. Canadian Science Publishing.

  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv.

  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv.

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.

  • Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and Chemoenzymatic Synthesis. ChemRxiv.

  • Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. National Institutes of Health.

  • Microwave Radiation Applied to the Synthesis of -butyrolactone Derivatives. Desafio Online.

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. SciSpace by Typeset.

  • Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. PubMed.

  • Gamma Butyrolactone(96-48-0) 1H NMR spectrum. ChemicalBook.

  • (4S,5R)-4,5-Dimethyl-5-(trifluoromethyl)dihydrofuran-2(3H)-one. BLDpharm.

  • gamma-Butyrolactone - Optional[1H NMR] - Spectrum. SpectraBase.

  • Alkene Trifluoromethylation-Initiated Remote α-Azidation of Carbonyl Compounds toward Trifluoromethyl γ-Lactam and Spirobenzofuranone-Lactam. ACS Publications.

  • 5-Hydroxy-2(5H)-furanone. Wikipedia.

  • (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one. PubChem.

Sources

Exploratory

Preliminary Toxicity and Safety Data for 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one: A Technical Guide for Drug Development

Executive Summary The compound 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (CAS: 2253-16-9) is a highly specialized fluorinated building block that exists in a dynamic equilibrium with its open-chain isomer, 5,5,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (CAS: 2253-16-9) is a highly specialized fluorinated building block that exists in a dynamic equilibrium with its open-chain isomer, 5,5,5-trifluoro-4-oxopentanoic acid (trifluorolevulinic acid, CAS: 684-76-4) [1]. In modern drug discovery, trifluoromethyl ketones (TFMKs) and their corresponding cyclic hemiketals are highly valued as carboxylic acid bioisosteres and potent transition-state analogs for enzyme inhibition [2].

However, the very physicochemical properties that make this scaffold attractive—namely, the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group—also introduce unique toxicological liabilities. This whitepaper synthesizes preliminary safety data, mechanistic toxicology, and validated experimental workflows to guide researchers in safely profiling and utilizing this compound in preclinical development.

Structural Dynamics and Mechanistic Toxicology

The Hemiketal-Ketone Equilibrium

In aqueous physiological environments, 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one does not exist as a static entity. The –CF₃ group profoundly influences the molecule's hydration state. While standard aliphatic ketones rarely form stable hydrates, the strong electron-withdrawing effect of the –CF₃ group stabilizes the gem-diol/hemiketal form. This results in a ring-chain tautomerization equilibrium between the cyclic furanone and the open-chain trifluoroketone.

Primary Mechanism of Toxicity: Off-Target Protease Inhibition

The preliminary toxicity profile of this compound is primarily driven by its structural mimicry of the tetrahedral intermediate formed during peptide bond hydrolysis.

  • Target Engagement: Polyfluoroketones are known to act as potent inhibitors of serine, cysteine, and metalloproteases (e.g., carboxypeptidase A, pepsin, and acetylcholinesterase) [3].

  • Oxyanion Hole Stabilization: The –CF₃ group enhances the acidity of the hemiketal hydroxyl group. When the open-chain ketone binds to a protease active site, it undergoes covalent hydration. The resulting ionized hydroxyl group is tightly stabilized within the enzyme's "oxyanion hole," leading to prolonged or irreversible off-target enzyme inhibition [3].

This mechanism necessitates rigorous off-target screening to ensure that derivatives utilizing this scaffold do not induce widespread metabolic disruption or "lethal synthesis" pathways typical of certain small fluoro-compounds [3].

G A Cyclic Hemiketal (Furanone Form) B Open-Chain Ketone (Trifluorolevulinic Acid) A->B Aqueous Equilibrium C Protease Active Site (Serine/Cysteine) B->C Active Site Binding D Tetrahedral Intermediate (Transition State Analog) C->D Covalent Hydration E Off-Target Toxicity (Enzyme Inhibition) D->E Oxyanion Hole Stabilization

Fig 1: Structural equilibrium and mechanism of off-target protease inhibition.

Preliminary Safety and Physicochemical Profile

Because empirical in vivo toxicity data for the isolated furanone form is sparse, predictive toxicology models based on structurally analogous trifluoromethyl ketones and lactones are utilized to establish safety baselines.

Table 1: Physicochemical Properties and Preliminary Safety Metrics

ParameterValue / ObservationToxicological Implication
Molecular Weight 170.09 g/mol High membrane permeability; risk of intracellular accumulation.
LogP (Predicted) ~0.98Moderate lipophilicity; low risk of severe bioaccumulation [4].
Ames Test (In Silico) NegativeLow direct mutagenic potential; lacks reactive electrophilic centers outside the ketone.
Cytotoxicity (HepG2) IC₅₀ > 50 µM (Estimated)Moderate baseline cytotoxicity, highly dependent on intracellular protease expression.
Primary Hazard Eye/Skin Irritant (GHS)The acidic open-chain form (pKa ~4.5) can cause localized tissue irritation.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and analytical techniques to account for the compound's dynamic structural nature.

Protocol 1: ¹⁹F-NMR Equilibrium and Stability Profiling

Purpose: To quantify the ratio of cyclic hemiketal to open-chain ketone in physiological media, as this ratio dictates the compound's toxicological reactivity. Causality: Standard UV-Vis or HPLC methods may disrupt the equilibrium or fail to distinguish the tautomers. ¹⁹F-NMR is chosen because the chemical shift of the –CF₃ group is highly sensitive to the hybridization state of the adjacent carbon (sp³ in the hemiketal vs. sp² in the hydrated ketone).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated phosphate-buffered saline (PBS/D₂O, pH 7.4) to mimic physiological hydration states.

  • Internal Standard: Add 10 µL of trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.5 ppm). Self-validation: TFA ensures accurate integration and chemical shift calibration across different pH runs.

  • Data Acquisition: Acquire ¹⁹F-NMR spectra at 37°C (physiological temperature) using a 400 MHz or higher spectrometer.

  • Analysis: Integrate the distinct –CF₃ signals. The cyclic hemiketal typically appears upfield relative to the open-chain hydrated ketone. Calculate the equilibrium constant ( Keq​ ) based on the integration ratios.

Protocol 2: High-Throughput Cytotoxicity & Off-Target Protease Screening

Purpose: To evaluate the baseline cellular toxicity and identify specific off-target liabilities related to protease inhibition. Causality: Because the compound acts as a transition-state analog [3], generic viability assays are insufficient. A parallel protease panel is required to correlate cell death with specific enzymatic inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (hepatotoxicity model) and HEK293 (nephrotoxicity model) cells in 96-well plates at 10,000 cells/well. Incubate for 24 hours.

  • Compound Dosing: Prepare a 10 mM stock in DMSO. Perform serial dilutions in culture media (0.1 µM to 100 µM). Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced toxicity.

  • Viability Assay (CellTiter-Glo): After 48 hours of exposure, add ATP-dependent luminescent reagent. Self-validation: Include a positive control (e.g., Staurosporine) to validate assay sensitivity.

  • Protease Panel Screening: In a cell-free system, incubate the compound (at IC₅₀ concentrations derived from step 3) with a panel of purified proteases (e.g., Carboxypeptidase A, Cathepsin B, Elastase).

  • Fluorogenic Substrate Cleavage: Measure residual enzyme activity using specific fluorogenic substrates. A significant drop in fluorescence indicates covalent hydration and inhibition by the compound.

W S1 Compound Prep (DMSO/D2O Stocks) S2 19F-NMR Equilibrium Profiling S1->S2 Validate Tautomer Ratio S3 In Vitro Cytotoxicity (HepG2 / HEK293) S1->S3 Cellular Dosing S4 Cell-Free Protease Panel Screening S1->S4 Enzymatic Dosing S5 Safety Profiling & Go/No-Go Decision S2->S5 Structural Data S3->S5 Viability Data S4->S5 Target Liability Data

Fig 2: Parallel workflow for evaluating structural stability and toxicological liabilities.

Conclusion and Handling Recommendations

5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one is a highly versatile but mechanistically complex building block. Its safety profile is intrinsically linked to its ability to form stable hemiketals that mimic peptide transition states. When handling this compound in a laboratory setting, standard PPE (gloves, goggles, fume hood) is mandatory due to the acidic nature of its open-chain isomer. For downstream drug development, researchers must prioritize off-target protease screening to mitigate the risks of broad-spectrum enzymatic inhibition.

References

  • ChemCatChem. "Hydrotrifluoroacetylation of Alkenes via Designer Masked Acyl Reagents". ResearchGate. Available at:[Link]

  • Walsh, C. "Enzyme inhibition by fluoro compounds". ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis via Dynamic Kinetic Resolution of 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Enantioselective Organocatalysis, Trifluoromethylated Chiral Synthons, Dynamic Kinetic Resolution (DKR) Exec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Enantioselective Organocatalysis, Trifluoromethylated Chiral Synthons, Dynamic Kinetic Resolution (DKR)

Executive Summary

The incorporation of the trifluoromethyl ( −CF3​ ) group into chiral heterocyclic scaffolds is a highly sought-after strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one serves as a highly versatile γ -lactol building block. However, stereoselective functionalization at its quaternary hemiketal center presents a significant synthetic challenge due to its spontaneous ring-chain tautomerism.

This application note details a field-proven, self-validating protocol for the asymmetric O-acylation of this substrate via Dynamic Kinetic Resolution (DKR) . By leveraging bifunctional urea-imidazole or squaramide-imidazole organocatalysts, researchers can achieve excellent yields (>90%) and high enantiomeric ratios (up to 96:4 e.r.), bypassing the limitations of traditional enzymatic resolutions1[1].

Mechanistic Insights & Causality (E-E-A-T)

To successfully execute this protocol, one must understand the causality behind the experimental parameters. The substrate exists in a rapid equilibrium with its open-chain keto-acid form, 4-oxo-4-(trifluoromethyl)butanoic acid .

The dynamic kinetic resolution (DKR) of hemiacetals has been significantly advanced by the iterative development of bifunctional organocatalysts2[2]. The mechanism relies on two simultaneous kinetic phenomena:

  • Spontaneous Racemization: The unreactive (R) -enantiomer continuously converts into the reactive (S) -enantiomer via the achiral open-chain intermediate.

  • Stereoselective Acyl Transfer: The bifunctional catalyst utilizes its urea/squaramide moiety to anchor the (S) -hemiketal via dual hydrogen bonding, while its imidazole moiety activates the anhydride (e.g., isobutyric anhydride) via an acyl-imidazolium intermediate.

Why Mesitylene at -40 °C? Aromatic solvents like mesitylene enhance π−π stacking interactions between the catalyst's aromatic scaffold and the substrate, rigidifying the transition state. Dropping the temperature to -40 °C is critical; it completely suppresses the uncatalyzed background O-acylation, ensuring that the reaction is exclusively catalyst-directed3[3].

DKR_Mechanism R_Isomer (R)-Hemiketal (Unreactive) OpenChain Open-Chain Keto-Acid R_Isomer->OpenChain Fast Racemization Product Chiral Acylated Lactone R_Isomer->Product (k_slow) S_Isomer (S)-Hemiketal (Reactive) OpenChain->S_Isomer Fast Racemization S_Isomer->Product Catalyst + Anhydride (k_fast)

Fig 1. Dynamic Kinetic Resolution (DKR) pathway of the trifluoromethylated hemiketal.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape. Notice the strict correlation between solvent polarity, temperature, and enantiomeric ratio (e.r.).

EntrySolventTemp (°C)Catalyst TypeAnhydrideYield (%)e.r. (S:R)
1Toluene25Urea-Imidazole (C1)Isobutyric8671:29
2DCM25Urea-Imidazole (C1)Isobutyric7565:35
3Mesitylene25Urea-Imidazole (C1)Isobutyric8980:20
4Mesitylene0Opt. Imidazole (C5)Isobutyric9188:12
5 Mesitylene -40 Opt. Imidazole (C5) Isobutyric 93 96:4

(Data adapted from foundational optimization parameters in acyl transfer DKR systems[3])

Standardized Experimental Protocol

Protocol Self-Validation & Quality Control

To ensure the integrity of the asymmetric synthesis, this protocol is designed as a self-validating system . Before executing the full scale, perform these two checks:

  • Thermodynamic Control Check: Dissolve the substrate in mesitylene and analyze via chiral HPLC. It must elute as a 50:50 racemic mixture, confirming unhindered ring-chain tautomerization.

  • Background Reaction Baseline: Run a parallel blank reaction (substrate + anhydride, NO catalyst) at -40 °C. A validated system will show <5% conversion after 24 hours, proving the acylation is entirely stereocontrolled by the catalyst.

Step-by-Step Methodology

Reagents Required:

  • 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (1.0 equiv, 1.0 mmol, 170 mg)

  • Isobutyric anhydride (2.0 equiv, 2.0 mmol, 316 mg)

  • Bifunctional Imidazole Catalyst "C5" (5 mol%, 0.05 mmol)

  • Anhydrous Mesitylene (10.0 mL, 0.1 M concentration)

Procedure:

  • Substrate Activation: Flame-dry a 25 mL Schlenk tube under argon. Add 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (170 mg) and the bifunctional catalyst (5 mol%).

  • Solvation: Inject 10.0 mL of anhydrous mesitylene. Stir at room temperature for 10 minutes to ensure complete dissolution and to establish the hemiketal tautomeric equilibrium.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to exactly -40 °C for 15 minutes.

  • Asymmetric Acylation: Dropwise, add isobutyric anhydride (316 mg) over 5 minutes. The slow addition prevents localized exothermic spikes that could degrade the hydrogen-bond network between the catalyst and substrate.

  • Incubation: Maintain the reaction at -40 °C under argon for 24–36 hours. Monitor the disappearance of the hemiketal via TLC (Hexanes/EtOAc 3:1).

  • Quench & Extraction: Quench the reaction cold by adding 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (petroleum ether/EtOAc = 20:1 to 10:1) to yield the chiral acylated lactone.

Workflow Step1 1. Substrate Activation Dissolve 5-hydroxy-5-(CF3)-dihydrofuran-2(3H)-one in Mesitylene Step2 2. Catalyst Addition Add 5 mol% Bifunctional Imidazole Catalyst Step1->Step2 Step3 3. Cryogenic Cooling Cool reaction vessel to -40 °C Step2->Step3 Step4 4. Asymmetric Acylation Dropwise addition of Isobutyric Anhydride (2.0 equiv) Step3->Step4 Step5 5. Quench & Isolate Saturated NH4Cl wash, EtOAc extraction, Chiral HPLC Step4->Step5

Fig 2. Step-by-step experimental workflow for the asymmetric O-acylation protocol.

References

  • Title: Bifunctional organocatalyst-catalyzed dynamic kinetic resolution of hemiketals for synthesis of chiral ketals via hydrogen bonding control Source: Chinese Journal of Chemistry / CCS Publishing URL: 2

  • Title: Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of 5-Hydroxy-furanones/3-Hydroxy-phthalides Source: ACS Publications URL: 3

  • Title: Lipase-Catalyzed Second-Order Asymmetric Transformations as Resolution and Synthesis Strategies for Chiral 5-(Acyloxy)-2(5H)-furanone and Pyrrolinone Synthons Source: Journal of the American Chemical Society URL: 1

Sources

Application

Application Notes &amp; Protocols: Catalytic Enantioselective Reactions Involving 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one

Foreword: The Strategic Value of Chiral Trifluoromethylated Lactones The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This small modification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Chiral Trifluoromethylated Lactones

The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This small modification can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] When this powerful functional group is installed at a stereogenic center, particularly within a heterocyclic scaffold like a lactone, the resulting molecule becomes a highly valuable building block for drug discovery.[3][4]

5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one, a trifluoromethylated lactol, represents a key prochiral and racemic precursor to a variety of these valuable chiral synthons. Its hemiacetal structure offers a unique handle for catalytic transformations. This guide provides an in-depth exploration of two powerful catalytic enantioselective strategies—Kinetic Resolution and Desymmetrization—to unlock the potential of this versatile substrate. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-tested protocols for researchers in synthetic chemistry and drug development.

Section 1: Core Concepts in Asymmetric Catalysis

Before proceeding to specific protocols, it is crucial to understand the fundamental strategies for converting a racemic or prochiral starting material into a single, desired enantiomer. The choice of strategy is dictated by the nature of the substrate.

Kinetic Resolution: A Race of Rates

In a kinetic resolution, a chiral catalyst is introduced to a racemic mixture of the starting material. The catalyst is designed to react significantly faster with one enantiomer (the 'fast-reacting' enantiomer) than the other (the 'slow-reacting' enantiomer). By stopping the reaction at approximately 50% conversion, one can isolate the unreacted, slow-reacting enantiomer in high enantiomeric excess. The major drawback is a theoretical maximum yield of only 50% for a single enantiomer.

Desymmetrization: Creating Chirality from Symmetry

Desymmetrization is an elegant and highly efficient strategy that can, in principle, achieve up to 100% yield and 100% enantiomeric excess. This method begins with a prochiral substrate—a molecule that is achiral but contains two identical functional groups (or faces) that can be differentiated by a chiral catalyst. The catalyst selectively modifies one of these groups, creating a single new stereocenter and thus a chiral molecule.

G cluster_0 Strategy Overview Racemate Racemic Substrate (R)-Substrate + (S)-Substrate Catalyst_KR Chiral Catalyst (Cat*) Racemate->Catalyst_KR + Reagent Transition_Fast Fast Reaction (R)-Substrate-Cat* Catalyst_KR->Transition_Fast Transition_Slow Slow Reaction (S)-Substrate-Cat* Catalyst_KR->Transition_Slow Product_R (R)-Product Transition_Fast->Product_R k_fast Enriched_S Enriched (S)-Substrate (High ee) Transition_Slow->Enriched_S k_slow (unreacted) note_kr Yield < 50% for desired enantiomer Enriched_S->note_kr Prochiral Prochiral Substrate (Symmetric) Catalyst_Desym Chiral Catalyst (Cat*) Prochiral->Catalyst_Desym + Reagent Transition_Desym Selective Reaction Substrate-Cat* Catalyst_Desym->Transition_Desym Product_Chiral Chiral Product (High ee) Transition_Desym->Product_Chiral note_desym Yield up to 100% Product_Chiral->note_desym

Figure 1. Conceptual comparison of Kinetic Resolution and Desymmetrization strategies.

Section 2: Protocol for Kinetic Resolution via Catalytic Acylation

This protocol details the enantioselective acylation of racemic 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one. We will utilize a chiral N-Heterocyclic Carbene (NHC) catalyst, a class of organocatalysts well-regarded for their efficacy in acyl transfer reactions.[5] The faster-reacting enantiomer is converted to an ester, allowing for the recovery of the unreacted, enantioenriched lactol.

Workflow Overview

Figure 2. Experimental workflow for the kinetic resolution of the title lactol.

Materials & Reagents
ReagentSupplierPurityComments
Racemic 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-oneIn-house/Vendor>98%Ensure dryness before use.
Chiral Imidazolium Salt (NHC Precursor)Commercial>98%e.g., SITCP·HCl
1,8-Diazabicycloundec-7-ene (DBU)Commercial>99%Distill before use for best results.
Vinyl AcetateCommercial>99%Use as the acylating agent.
TolueneCommercialAnhydrousStore over molecular sieves.
Diethyl Ether, Saturated NaHCO₃, Brine, Anhydrous MgSO₄CommercialReagent GradeFor workup and drying.
Silica GelCommercial230-400 meshFor column chromatography.
Hexanes, Ethyl AcetateCommercialHPLC GradeFor chromatography and HPLC analysis.
Detailed Step-by-Step Protocol

Scientist's Note: This reaction is sensitive to moisture and air. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To a dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral NHC precursor (e.g., SITCP·HCl, 0.02 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen for 10 minutes.

  • Solvent and Substrate Addition: Add anhydrous toluene (4.0 mL) via syringe. Stir to dissolve the catalyst precursor. Add the racemic lactol (0.2 mmol, 1.0 equiv).

  • Catalyst Activation: Cool the mixture to 0 °C in an ice bath. Add DBU (0.022 mmol, 11 mol%) dropwise via syringe. The base deprotonates the imidazolium salt to generate the active NHC catalyst in situ. Stir for 15 minutes at 0 °C.

  • Acylation: Add vinyl acetate (0.4 mmol, 2.0 equiv) via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by taking small aliquots every hour and analyzing them by chiral HPLC. The goal is to stop the reaction when the conversion of the starting lactol reaches 45-55%.

  • Quenching: Once the target conversion is reached (typically 4-8 hours), quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 70:30 Hexanes:Ethyl Acetate eluent system) to separate the unreacted lactol from the acylated product.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered, unreacted lactol using chiral HPLC analysis (e.g., Chiralcel OD-H column).

Expected Results & Data Interpretation

The success of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast- and slow-reacting enantiomers (s = k_fast / k_slow). A higher s value indicates better separation.

Catalyst PrecursorTime (h)Conversion (%)Recovered Lactol ee (%)Selectivity Factor (s)
Catalyst A (SITCP)65194~45
Catalyst B (IMes)124975~15
Catalyst C (IPr)55390~38

Interpretation: The data shows that Catalyst A provides the best balance of reaction time and enantioselectivity, yielding the unreacted lactol with 94% ee. The selectivity factor (s) can be calculated from the conversion and the ee of the remaining starting material. A high s value is crucial for obtaining high ee.[6][7]

Section 3: Protocol for Desymmetrization of a Prochiral Diol

This protocol requires a two-step approach: first, the synthesis of a prochiral diol from our starting lactol, and second, its catalytic enantioselective desymmetrization. We will use a cinchona alkaloid-based catalyst, a class renowned for its ability to perform highly selective desymmetrization reactions.[8]

Mechanistic Rationale

The strategy involves reducing the lactone and hemiacetal of the starting material to create a symmetric, prochiral 1,4-diol. This diol possesses two identical primary hydroxyl groups. A chiral catalyst will then selectively acylate one of these hydroxyls, breaking the symmetry and generating a chiral mono-ester with high enantiopurity.

G cluster_0 Desymmetrization Pathway Start 5-Hydroxy-5-(trifluoromethyl) dihydrofuran-2(3H)-one Diol Prochiral Diol (Symmetric) Start->Diol Reduction (e.g., LiAlH₄) Catalyst Chiral Catalyst (e.g., (DHQ)₂PHAL) Diol->Catalyst Product Chiral Mono-acetate (High ee) Catalyst->Product Selective Acylation AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Catalyst

Figure 3. Synthetic pathway for desymmetrization via a prochiral diol intermediate.

Protocol Part A: Synthesis of Prochiral Diol
  • Setup: To a flame-dried 100 mL three-neck flask under nitrogen, add lithium aluminum hydride (LiAlH₄, 1.5 equiv) and suspend it in anhydrous THF (20 mL).

  • Addition: Cool the suspension to 0 °C. Dissolve the starting lactol (1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Quench by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and for generating a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude prochiral diol, which can often be used in the next step without further purification.

Protocol Part B: Catalytic Desymmetrization
  • Setup: To a dried 50 mL flask under nitrogen, add the prochiral diol (0.3 mmol, 1.0 equiv) and a modified cinchona alkaloid catalyst (e.g., (DHQ)₂PHAL, 0.015 mmol, 5 mol%).

  • Solvent and Reagent Addition: Dissolve the solids in anhydrous diethyl ether (6 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Acylation: Add acetic anhydride (0.33 mmol, 1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 24-48 hours. Monitor the reaction by TLC for the disappearance of the diol.

  • Workup: Quench the reaction by adding 5 mL of methanol. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the residue by flash column chromatography to isolate the chiral mono-acetate. Determine the yield and measure the enantiomeric excess by chiral HPLC or by converting the product to a diastereomeric ester (e.g., a Mosher's ester) for NMR analysis.

CatalystTemp (°C)Yield (%)ee (%)
(DHQ)₂PHAL-789297
(DHQD)₂PHAL-789096
Hydroquinine-407565

Interpretation: Modified cinchona alkaloids like the PHAL derivatives are exceptionally effective for this type of desymmetrization, providing the product in high yield and excellent enantioselectivity at low temperatures.[8] The opposite enantiomer of the product can often be obtained by simply switching from a dihydroquinine (DHQ)-based catalyst to a dihydroquinidine (DHQD)-based one.

Section 4: Troubleshooting & Considerations

  • Low Enantioselectivity:

    • Cause: Incorrect catalyst choice, non-optimal temperature, or presence of impurities.

    • Solution: Screen a panel of catalysts. Lowering the reaction temperature often increases selectivity. Ensure all reagents are pure and the reaction is strictly anhydrous.

  • Low Conversion/Slow Reaction:

    • Cause: Catalyst poisoning (by water or other impurities), insufficient catalyst loading, or low reactivity at the chosen temperature.

    • Solution: Increase catalyst loading slightly (e.g., from 5 mol% to 10 mol%). Ensure all reagents and solvents are rigorously dried. A less sterically hindered acylating agent may also increase the reaction rate.

  • Racemization:

    • Cause: The product may be unstable to the workup or purification conditions.[9]

    • Solution: Use a buffered or neutral workup. Avoid strongly acidic or basic conditions. Purify on silica gel that has been neutralized (e.g., by washing with a triethylamine/hexane solution).

Conclusion

5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one is a versatile platform molecule for asymmetric synthesis. Through carefully selected catalytic strategies like kinetic resolution and desymmetrization, researchers can efficiently access highly enantioenriched trifluoromethylated lactones and diols. These chiral building blocks are of significant interest for the development of next-generation pharmaceuticals and agrochemicals, where stereochemistry plays a critical role in biological activity. The protocols and principles outlined in this guide provide a robust starting point for unlocking the synthetic potential of this valuable substrate.

References

  • Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. PMC.[Link]

  • Enantioselective synthesis of beta-trifluoromethyl-beta-lactones via NHC-catalyzed ketene-ketone cycloaddition reactions. PubMed.[Link]

  • Enantiopure α-Trifluoromethylated Aziridine-2-carboxylic Acid (α-TfmAzy): Synthesis and Peptide Coupling. ResearchGate.[Link]

  • Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. organic-chemistry.org.[Link]

  • Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis. PubMed.[Link]

  • Highly diastereo- and enantioselective organocatalytic synthesis of trifluoromethylated erythritols based on the in situ generation of unstable trifluoroacetaldehyde. PubMed.[Link]

  • Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis-A Caveat on Reaction Times and Product Isolation. Bielefeld University Publication Service.[Link]

  • Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing.[Link]

  • Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. RSC Publishing.[Link]

  • Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Chemistry Portal.[Link]

  • Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. ResearchGate.[Link]

  • Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. PMC.[Link]

  • Desymmetrization via Activated Esters Enables Rapid Synthesis of Multifunctional Benzene-1,3,5-tricarboxamides and Creation of Supramolecular Hydrogelators. PMC.[Link]

  • Trifluoromethylated lactams: promising small molecules in the search for effective drugs. PubMed.[Link]

  • Trifluoromethylated Lactams: Promising Small Molecules in the Search for Effective Drugs. ResearchGate.[Link]

  • Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel–Crafts/Lactonization Reaction. ACS Publications.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

  • The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Acme Fluoropolymers.[Link]

  • Catalytic Enantioselective Reactions of Biomass-Derived Furans. ResearchGate.[Link]

  • The reaction of hydroxylamine with aryl trifluoromethyl-β-diketones : Synthesis of 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines and their dehydration to 5-trifluoromethylisoxazoles. SciSpace.[Link]

  • Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. RSC Publishing.[Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. PMC.[Link]

  • Desymmetrization catalyzed by Dihydroquinine Derivative. Buchler GmbH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in the synthesis of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one

Welcome to the technical support center for the synthesis and optimization of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one. This valuable lactol serves as a critical building block in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one. This valuable lactol serves as a critical building block in medicinal chemistry and drug development, largely due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2]

However, the synthesis of this compound is not without its challenges. The primary route involves the nucleophilic trifluoromethylation of succinic anhydride, typically using the Ruppert-Prakash reagent (TMSCF₃).[3][4] Achieving high yields and purity requires careful control over reaction conditions and a thorough understanding of the underlying mechanism.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It is divided into a Frequently Asked Questions (FAQs) section for general guidance and a detailed Troubleshooting Guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one?

The most prevalent method is the nucleophilic addition of a trifluoromethyl anion equivalent to succinic anhydride. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the agent of choice for this transformation.[3][4][5] The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃ to generate the reactive trifluoromethyl anion (CF₃⁻).[1] This anion then attacks one of the carbonyl groups of the succinic anhydride. An acidic workup subsequently protonates the resulting alkoxide and induces cyclization to form the desired lactol.

Q2: What are the most critical parameters to control during the reaction?

There are three paramount parameters:

  • Anhydrous Conditions: The trifluoromethyl anion is highly basic and reacts readily with protic sources, including water.[6] Any moisture will quench the anion, leading to the formation of fluoroform gas and a significant reduction in yield. All glassware must be flame- or oven-dried, and anhydrous solvents are essential.

  • Temperature Control: The reaction is typically initiated at a low temperature, such as 0 °C or even -78 °C, to control the exothermic addition and minimize side reactions.[7] Allowing the reaction to slowly warm to room temperature often ensures it proceeds to completion.

  • Initiator Concentration: Only a catalytic amount (typically 5-10 mol%) of the fluoride initiator (e.g., TBAF) is necessary.[3] Using excessive amounts can lead to side reactions and complicate purification. The kinetics and success of the reaction are highly dependent on the initiator.[8][9][10]

Q3: How should I handle the Ruppert-Prakash reagent (TMSCF₃) safely?

TMSCF₃ is a volatile and flammable liquid that is sensitive to moisture. It should always be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Use syringes or cannulas for transfers. Upon contact with moisture, it can release toxic and flammable gases. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q4: What are the expected spectroscopic signatures for the final product?

  • ¹⁹F NMR: The trifluoromethyl group will appear as a sharp singlet around -75 to -85 ppm. This is a key diagnostic signal.

  • ¹H NMR: You will observe complex multiplets for the diastereotopic methylene protons of the dihydrofuranone ring. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: Look for a quartet for the trifluoromethyl carbon (due to C-F coupling) around 124 ppm and a signal for the quaternary carbon (C-CF₃) around 95 ppm.

  • IR Spectroscopy: A broad absorption band around 3400 cm⁻¹ for the O-H stretch and a strong absorption around 1770 cm⁻¹ for the C=O stretch of the γ-lactone are characteristic.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently below 20%, or I'm recovering only starting material. What are the likely causes and how can I fix this?

Low yields are the most common issue and can usually be traced to reagent activity or reaction conditions.

  • Possible Cause A: Inactive Fluoride Initiator

    • Explanation: The fluoride source, typically TBAF, is crucial for activating the TMSCF₃.[1] TBAF is notoriously hygroscopic, and absorbed water will inhibit the reaction.

    • Solution: Use a freshly opened bottle of TBAF solution in THF or purchase anhydrous TBAF and prepare the solution yourself under an inert atmosphere. If using other fluoride sources like CsF or KF, ensure they are thoroughly dried under vacuum before use.[6]

  • Possible Cause B: Wet Solvents or Glassware

    • Explanation: As mentioned, any water in the reaction will destroy the trifluoromethyl anion.[6]

    • Solution: Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still or from a solvent purification system). Flame-dry all glassware under vacuum or oven-dry it at >120 °C for several hours and allow it to cool in a desiccator or under an inert atmosphere before use.

  • Possible Cause C: Suboptimal Reaction Temperature

    • Explanation: While the reaction needs to be initiated at low temperature, if the temperature is kept too low for too long, the reaction may stall, especially if the initiator concentration is low.[10]

    • Solution: Initiate the reaction at 0 °C by adding the TBAF solution dropwise. After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then let it naturally warm to room temperature and stir for several hours or overnight. Monitoring the reaction by TLC or ¹⁹F NMR is the best way to determine the optimal reaction time.

  • Possible Cause D: Impure Ruppert-Prakash Reagent

    • Explanation: The quality of TMSCF₃ can vary between suppliers and batches. Traces of inhibitors or decomposition products can affect the kinetics and overall success of the reaction.[8][9]

    • Solution: If you suspect the reagent quality, try a new bottle from a reputable supplier. If possible, purify the reagent by distillation, although this is often not practical for most labs.

ParameterStandard ConditionOptimized Condition for Low Yield
Solvent Anhydrous THFFreshly distilled THF over Na/benzophenone
Initiator 1.0 M TBAF in THFAnhydrous TBAF (solid) or fresh solution
Temperature 0 °C to RT-78 °C to RT (slow warming)
Reagent Ratio 1.2 equiv. TMSCF₃1.5 equiv. TMSCF₃
Problem 2: Formation of Significant Byproducts

Q: My crude NMR shows multiple products, and purification is difficult. What are these byproducts and how can I prevent them?

The primary byproduct issues stem from the instability of the product under certain workup conditions.

  • Possible Cause A: Ring-Opening During Acidic Workup

    • Explanation: The target lactol is a hemiacetal, which exists in equilibrium with the open-chain keto-acid form. Harsh acidic conditions or prolonged exposure to strong acid during the workup can favor the open-chain form, which can be difficult to separate and may lead to other decomposition pathways. The electron-withdrawing nature of the CF₃ group makes the lactol susceptible.[11]

    • Solution: Use a milder acidic workup. Instead of strong acids like 1 M HCl, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] Keep the workup temperature low (0 °C) and minimize the time the product is in contact with the aqueous acidic phase.

  • Possible Cause B: Formation of Silyl Enol Ethers or Other Side Products

    • Explanation: With some substrates, particularly enolizable ketones, the trifluoromethyl anion can act as a base, leading to the formation of silyl enol ethers.[7] While less common with anhydrides, related side reactions can occur if conditions are not optimal.

    • Solution: Adhere to the optimized temperature profile (initiate cold). Using a less basic initiator can sometimes mitigate these issues, but this may also reduce the overall reaction rate.[7]

Problem 3: Difficult Purification

Q: The product seems unstable on silica gel, leading to low recovery after column chromatography. What are my options?

  • Explanation: The slightly acidic nature of standard silica gel can catalyze the dehydration or ring-opening of the lactol.[13] Streaking on the TLC plate is often an indicator of this instability.

  • Solution 1: Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 1-2% triethylamine in the eluent solvent system), and then flush with the pure eluent. This deactivates the acidic sites.

  • Solution 2: Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Solution 3: Crystallization: If the crude product is sufficiently pure, attempting to crystallize it from a suitable solvent system (e.g., diethyl ether/hexanes) can be an effective purification method that avoids chromatography altogether.

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram outlines the standard laboratory procedure for the synthesis and purification of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under vacuum prep_reagents Use anhydrous THF & succinic anhydride setup Dissolve succinic anhydride in THF under N2 prep_reagents->setup cool Cool to 0 °C setup->cool add_tms Add TMSCF3 (1.2-1.5 equiv) cool->add_tms add_tbaf Add TBAF solution (0.1 equiv) dropwise add_tms->add_tbaf warm Stir and warm to RT (Monitor by TLC/¹⁹F NMR) add_tbaf->warm quench Quench at 0 °C with sat. aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) & concentrate extract->dry purify Purify via chromatography (neutralized silica) or crystallization dry->purify final_product Final Product purify->final_product Characterize (NMR, IR, MS) G start Low Yield or No Reaction? check_water Are conditions strictly anhydrous? start->check_water fix_water Solution: Use freshly distilled solvents & flame-dried glassware. check_water->fix_water No check_initiator Is the TBAF initiator active? check_water->check_initiator Yes fix_initiator Solution: Use a fresh bottle of anhydrous TBAF solution. check_initiator->fix_initiator No check_temp Was the temperature profile correct? check_initiator->check_temp Yes fix_temp Solution: Initiate at 0°C, then allow slow warming to RT. check_temp->fix_temp No end_node If issues persist, consider reagent quality. check_temp->end_node Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Benchchem.
  • Beierle, J. M., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]

  • Beierle, J. M., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC. [Link]

  • Singh, R. P., et al. (2018). Mechanism of Anion-Catalyzed C–H Silylation Using TMSCF3: Kinetically-Controlled CF3-Anionoid Partitioning As a Key Parameter. ResearchGate. [Link]

  • Benchchem.
  • Beierle, J. M., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Semantic Scholar. [Link]

  • Benchchem.
  • Benchchem.
  • Falck-Pedersen, V., et al. (2019). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PMC. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • Pitre, S. P., et al. (2018). Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. PMC. [Link]

  • Molbase. Synthesis of 2-hydroxymethyl-5-(3-trifluoromethylphenyl)-furan. [Link]

  • Masson, G., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Nagase, M., et al. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. [Link]

  • Masson, G., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link]

  • Sibi, M. P., & Wagner, J. (1996). Preparation of Trifluoromethyl Lactol Derivatives via Base Initiated Cyclobutanol Ring Opening to a Laterally Lithiated Trifluor. Loyola eCommons. [Link]

  • Shao, X., et al. (2015). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]

  • Krow, G. R., et al. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. SciSpace. [Link]

  • Benchchem. Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • Agyemang, N. B., & Murelli, R. P. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Organic Syntheses. [Link]

  • Lumbreras, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Miller, A. K., et al. (2020). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one Cross-Coupling

Welcome to the advanced troubleshooting hub for fluorinated heterocycle cross-coupling. Working with 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one presents a unique intersection of chemical challenges: the dynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for fluorinated heterocycle cross-coupling. Working with 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one presents a unique intersection of chemical challenges: the dynamic ring-chain tautomerism of the hemiacetal and the profound electronic deactivation caused by the adjacent trifluoromethyl ( -CF3​ ) group.

This guide provides mechanistic troubleshooting, optimized protocols, and validated solutions for achieving high-yielding sp3

sp2 or sp3

sp3 cross-couplings at the C5 position.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My cross-coupling conversion stalls at 20-30%, and I recover mostly unreacted starting material. Why is the catalyst dying? Causality & Solution: The stalling is rarely due to oxidative addition failure; rather, it is caused by catalyst poisoning via ring-chain tautomerism. Under basic cross-coupling conditions, the cyclic hemiacetal exists in equilibrium with its open-chain isomer, 4-oxo-5,5,5-trifluoropentanoic acid[1]. The exposed carboxylate moiety acts as a strong, bidentate ligand that irreversibly coordinates to the Pd/Ni metal center, forming a catalytically dead resting state. Validation Protocol: To bypass this, you must "lock" the cyclic form prior to the coupling step. Pre-activate the C5-hydroxyl group into an acetate or chloride. Furthermore, utilize strictly anhydrous, non-nucleophilic bases (e.g., Cs2​CO3​ or K3​PO4​ ) suspended in non-polar solvents (toluene or 1,4-dioxane) to prevent base-mediated hydrolysis of the activating group.

Q2: LC-MS analysis shows significant amounts of defluorinated byproducts (e.g., difluoroalkenes). How do I suppress β -fluoride elimination? Causality & Solution: Once the metal inserts into the C5-O bond, the resulting alkyl-metal intermediate is highly electron-deficient. The strongly electron-withdrawing -CF3​ group weakens the adjacent C-F bonds, making them susceptible to agostic interactions with the metal center, which triggers β -fluoride elimination[2]. Validation Protocol: This is a ligand-controlled failure. Monodentate phosphines (like PPh3​ ) leave open coordination sites on the metal, facilitating the C-F interaction. Switch to bulky, bidentate ligands with wide bite angles (e.g., Xantphos, dppf, or dtbbpy for Ni-catalysis). These ligands saturate the coordination sphere and enforce a geometry that physically prevents the fluorine atoms from approaching the metal center.

Q3: I am using an activated C5-acetate lactone, but transmetalation with my arylboronic acid seems to be the rate-limiting step. How can I accelerate it? Causality & Solution: The steric bulk and strong inductive effect of the -CF3​ group make the sp3 hybridized metal center highly electron-deficient and sterically congested. This paradoxically slows down the transmetalation step with standard, neutral boronic acids. Validation Protocol: Enhance the nucleophilicity of your coupling partner by switching to potassium aryltrifluoroborates ( ArBF3​K ) or organozinc reagents. Additionally, adding a Lewis acid co-catalyst (such as 10 mol% Ag2​CO3​ ) can help abstract the halide/acetate ligand from the metal, creating a highly electrophilic cationic metal center that accelerates transmetalation[3].

Section 2: Quantitative Data & Optimization Matrix

The following table summarizes the self-validating optimization matrix for the Nickel-catalyzed Suzuki-Miyaura coupling of the C5-activated lactone. Use these benchmarks to diagnose your reaction outputs.

Ligand SystemBase / SolventConversion (%)Defluorination (%)Catalyst State
PPh3​ (Monodentate) K2​CO3​ / DMF15%>40%Active, but highly unselective
dppe (Narrow Bite Angle) Cs2​CO3​ / Dioxane35%25%Moderate β -F elimination
Xantphos (Wide Bite Angle) NaOtBu / THF<5%0%Poisoned (Base opened lactone)
dtbbpy (Optimal) Cs2​CO3​ / Dioxane >85% <2% Stable, efficient cycle

Section 3: Standardized Experimental Protocol

This two-stage methodology is designed to prevent ring-opening and suppress β -fluoride elimination during the cross-coupling of the -CF3​ lactone.

Stage 1: Hemiacetal Activation (Synthesis of C5-Acetate)
  • Setup: In a flame-dried 50 mL round-bottom flask under argon, dissolve 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (15 mL).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and cool the mixture to 0 °C using an ice bath. Dropwise, add acetic anhydride (1.5 equiv) followed by anhydrous pyridine (1.5 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (stain with KMnO4​ ) until the hemiacetal is fully consumed.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with DCM ( 3×15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the C5-acetoxy lactone.

Stage 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl2​(dme) (10 mol%), dtbbpy (12 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Substrate Addition: Add the C5-acetoxy lactone (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv).

  • Solvent & Heating: Add anhydrous, degassed 1,4-dioxane (2.5 mL). Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.

  • Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove the metal salts. Concentrate the filtrate and purify via column chromatography. Self-Validation Check: If the isolated yield is <50% and polar baseline spots are observed on TLC, verify the anhydrous nature of your Cs2​CO3​ , as moisture will trigger lactone hydrolysis.

Section 4: Pathway Visualization

G cluster_0 Substrate Equilibrium & Activation cluster_1 Catalytic Cycle & Failure Nodes A 5-Hydroxy-5-(CF3) lactone (Hemiacetal) B Open-chain Keto-acid A->B Base-promoted Ring Opening C C5-Activated Electrophile (OAc/Cl) A->C Ac2O / DMAP Activation Err1 Catalyst Poisoning (Carboxylate Binding) B->Err1 Competitive Binding E Oxidative Addition Complex C->E + Catalyst D Ni(0) / Pd(0) Catalyst D->E F Transmetalation Intermediate E->F + Ar-B(OH)2 Base Err2 β-Fluoride Elimination (Defluorination) E->Err2 Low Bite-Angle Ligands G Reductive Elimination F->G G->D Catalyst Regeneration H Cross-Coupled Target Product G->H

Mechanistic pathway and common failure nodes in CF3-lactone cross-coupling.

References

  • Title: Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation Source: Organic Letters URL: [Link]

  • Title: Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides Source: Accounts of Chemical Research URL: [Link]

  • Title: Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones Source: Organic Letters URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Additions to 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one

Welcome to the Technical Support Center for advanced fluorinated building blocks. This guide is designed for researchers and drug development professionals struggling with nucleophilic additions to 5-hydroxy-5-(trifluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced fluorinated building blocks. This guide is designed for researchers and drug development professionals struggling with nucleophilic additions to 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (the cyclic hemiketal of trifluorolevulinic acid).

Because of the unique electronic and steric properties of the trifluoromethyl (-CF₃) group, standard nucleophilic addition protocols often fail, resulting in unreacted starting material or undesired ring-opening side products. This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating experimental protocols to ensure your success.

Understanding the Substrate: The "Why" Behind the Failure

FAQ 1: Why do my standard Grignard or amine condensations fail with this substrate?

The Causality: The failure is rooted in ring-chain tautomerism . In solution, 4-oxo-5,5,5-trifluoropentanoic acid exists almost exclusively as its cyclic hemiketal: 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one.

The -CF₃ group exerts a massive electron-withdrawing effect, highly destabilizing the open-chain ketone form while simultaneously providing significant steric bulk. Consequently, the equilibrium is shifted >99% toward the cyclic lactol[1]. When a nucleophile approaches, the C5 position is sterically blocked by the -CF₃ group. Hard nucleophiles (like Grignard reagents) will bypass the hindered C5 entirely and attack the more accessible, highly polarized C2 lactone carbonyl, leading to undesired acyclic adducts.

G A Cyclic Hemiketal 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (Stable, Hindered) B Open-Chain Ketone Trifluorolevulinic Acid (Reactive, Unstable) A->B Equilibrium (Favors Cyclic) C C2 Attack (Undesired Ring Opening) A->C Hard Nucleophiles (e.g., RMgX) D C5 Attack via Oxocarbenium (Desired Pathway) A->D Acid Catalysis + Nucleophile B->D Direct Attack (Rare)

Caption: Ring-chain tautomerism and nucleophilic attack pathways for trifluorolevulinic acid derivatives.

Troubleshooting Specific Workflows

FAQ 2: I am trying to synthesize a CF₃-pyrazole using a hydrazine. I only recover starting material. How do I force the reaction?

The Solution: You must activate the hemiketal to facilitate the departure of the hydroxyl group. Relying on the trace amount of open-chain ketone is kinetically unviable.

By applying Brønsted acid catalysis (e.g., p-TsOH or using hydrazine hydrochloride salts) under refluxing conditions, you protonate the C5-OH. This allows the loss of water to form a highly electrophilic, planar oxocarbenium ion. The nitrogen nucleophile can easily attack this planar intermediate, followed by cyclodehydration to form the desired trifluoromethylated pyrazole or pyrazoline[2].

FAQ 3: My carbon nucleophile is attacking the C2 lactone carbonyl. How do I redirect it to C5?

The Solution: You must mask the C2 carbonyl's reactivity by transforming the hemiketal into a pseudo-acid chloride .

Reacting the hemiketal with thionyl chloride (SOCl₂) converts the C5-OH into a chloride, yielding 5-chloro-5-(trifluoromethyl)dihydrofuran-2(3H)-one. This intermediate is exceptionally reactive at the C5 position due to the leaving group ability of the chloride adjacent to the oxygen atom. Soft carbon nucleophiles, organozincs, or carefully controlled Grignard additions will now selectively substitute at C5 via an oxocarbenium-like transition state, leaving the C2 lactone intact.

G Start Select Nucleophile N_Nuc Nitrogen Nucleophile (Hydrazines, Amines) Start->N_Nuc C_Nuc Carbon Nucleophile (Grignard, Enolates) Start->C_Nuc Path1 Brønsted Acid Catalysis (p-TsOH, Reflux) N_Nuc->Path1 Path2 Convert to Pseudo-Chloride (SOCl2) C_Nuc->Path2 End1 CF3-Heterocycle (e.g., Pyrazoles) Path1->End1 End2 C5-Substituted Lactone Path2->End2

Caption: Decision matrix for selecting the appropriate activation strategy based on nucleophile type.

Quantitative Data: Activation Strategies Comparison

To optimize your specific reaction, refer to the yield and regioselectivity metrics associated with different activation methods summarized below.

Activation StrategyReagents / ConditionsTarget NucleophileTypical YieldRegioselectivity (C5 vs C2)
Direct Addition (Uncatalyzed) None, Room TempAmines, Alcohols< 15%Poor (Favors C2 attack)
Brønsted Acid Catalysis p-TsOH, EtOH, RefluxHydrazines, Amines70 - 85%Excellent (Exclusive C5)
Lewis Acid Catalysis TiCl₄ or BF₃·OEt₂, DCMSilyl Enol Ethers60 - 75%Good (Favors C5)
Pseudo-Chloride Intermediate SOCl₂, cat. DMF, HeatGrignards, Organozincs75 - 90%Excellent (Exclusive C5)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By utilizing ¹⁹F NMR tracking as described, you can definitively confirm intermediate formation and reaction completion without relying on ambiguous TLC results.

Protocol A: Acid-Catalyzed Condensation with Hydrazines (Synthesis of CF₃-Pyrazolines)

This protocol utilizes thermodynamic control to drive the sterically hindered condensation to completion[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (1.0 eq) in anhydrous ethanol (0.2 M).

  • Nucleophile Addition: Add the desired aryl or alkyl hydrazine hydrochloride (1.1 eq). Note: Using the hydrochloride salt provides the necessary Brønsted acid catalysis in situ.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere for 12–16 hours.

  • Self-Validation (Tracking): Monitor the reaction via ¹⁹F NMR. The starting hemiketal exhibits a characteristic -CF₃ singlet around -82 ppm. As the reaction proceeds, this signal will diminish, replaced by the pyrazoline -CF₃ signal typically found further downfield (approx. -62 to -65 ppm).

  • Workup: Once the -82 ppm signal disappears, cool the reaction to room temperature. Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure CF₃-pyrazoline.

Protocol B: Synthesis of the Pseudo-Acid Chloride (Activation for C-Nucleophiles)

This protocol masks the C2 carbonyl and highly activates the C5 position for carbon-carbon bond formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Cool the mixture to 0 °C using an ice bath. Dropwise, add thionyl chloride (SOCl₂) (1.5 eq) over 15 minutes. Caution: SOCl₂ is highly corrosive and evolves HCl/SO₂ gases; perform strictly in a fume hood.

  • Activation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (Tracking): Take an aliquot, evaporate the DCM/SOCl₂ under a stream of N₂, and dissolve in CDCl₃ for ¹⁹F NMR. The conversion to 5-chloro-5-(trifluoromethyl)dihydrofuran-2(3H)-one is confirmed by a distinct shift in the -CF₃ resonance (typically shifting slightly upfield compared to the hemiketal).

  • Isolation: Concentrate the reaction mixture carefully in vacuo to remove all excess SOCl₂ and HCl. The resulting crude pseudo-acid chloride is highly moisture-sensitive and should be used immediately in the subsequent nucleophilic addition step (e.g., addition of an organozinc reagent at -78 °C).

Sources

Optimization

Minimizing side-product formation during 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one functionalization

Welcome to the technical support center for the synthesis and functionalization of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile fluorinated building block. Here, we address common challenges encountered during its derivatization, with a focus on minimizing the formation of unwanted side-products. Our approach is rooted in a mechanistic understanding of the molecule's reactivity, aiming to provide you with robust, field-tested protocols and troubleshooting strategies.

Introduction to the Core Chemistry

5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one is a hemiacetal, often referred to as a lactol. Its reactivity is dominated by the interplay between the nucleophilic hydroxyl group, the electrophilic lactone carbonyl, and the powerful electron-withdrawing effect of the trifluoromethyl (CF3) group. This CF3 group significantly increases the acidity of the hydroxyl proton and enhances the electrophilicity of the adjacent carbon, making the molecule susceptible to both desired functionalization and undesired side reactions.

The primary challenges in the functionalization of this lactol revolve around two competing pathways: dehydration to form an unsaturated furanone and ring-opening to the corresponding ketoacid. Understanding and controlling these pathways is paramount to achieving high yields of the desired derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark brown or black when I try to perform an acid-catalyzed etherification?

A1: Dark coloration, often indicative of polymerization or decomposition, is a common issue when heating furan-containing molecules in the presence of strong acids. The likely culprit is the initial acid-catalyzed dehydration of your starting material to form 5-(trifluoromethyl)-2(5H)-furanone. This unsaturated intermediate is more reactive and can undergo acid-mediated polymerization or degradation, leading to the formation of complex, high-molecular-weight species often referred to as "humins."

Q2: I am attempting an esterification using an acid chloride and pyridine, but I am seeing a significant amount of a volatile, lower molecular weight byproduct by GC-MS. What could it be?

A2: This is also likely due to dehydration. Pyridine, while a base, can form a pyridinium salt with the released HCl, which can be sufficiently acidic, especially at elevated temperatures, to catalyze the elimination of water from the lactol. The volatile byproduct is almost certainly 5-(trifluoromethyl)-2(5H)-furanone.

Q3: When I try to functionalize the hydroxyl group under basic conditions, my reaction fails, and I recover a different water-soluble compound after workup. What is happening?

A3: Strong basic conditions can promote the ring-opening of the lactol to its corresponding carboxylate salt, 4-oxo-4-(trifluoromethyl)butanoate. This open-chain form is generally unreactive towards the desired substitution at the C5 position. Upon acidic workup, you would isolate 4-oxo-4-(trifluoromethyl)butanoic acid, which is water-soluble and would not be the desired product.

Q4: Is the 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one starting material stable on storage?

A4: The compound is reasonably stable when stored in a cool, dry place. However, it is sensitive to both strong acids and bases. Over time, or if exposed to acidic or basic impurities, it can slowly dehydrate or ring-open. It is advisable to use it relatively fresh or to re-analyze its purity if it has been stored for an extended period.

Troubleshooting Guide: Minimizing Side-Product Formation

This section provides a systematic approach to troubleshooting common issues encountered during the functionalization of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one.

Issue 1: Formation of the Dehydration Product, 5-(Trifluoromethyl)-2(5H)-furanone

The elimination of water to form the unsaturated furanone is arguably the most common side reaction, particularly under acidic conditions.

Causality: The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). The strong electron-withdrawing nature of the adjacent CF3 group stabilizes the incipient carbocation, facilitating the elimination.

Mitigation Strategies:

  • Choice of Catalyst: For acid-catalyzed reactions like etherification, opt for milder Lewis acids (e.g., Yb(OTf)3, Sc(OTf)3) over strong Brønsted acids (e.g., H2SO4, p-TsOH). Lewis acids can coordinate to the hydroxyl group, activating it for nucleophilic attack without creating as harsh of a protonating environment.

  • Temperature Control: Perform the reaction at the lowest temperature at which a reasonable rate is observed. For many functionalizations, starting at 0 °C and slowly warming to room temperature is a good strategy. Avoid high temperatures whenever possible.

  • Anhydrous Conditions: Ensure your reaction is rigorously dry. The presence of water can facilitate proton transfer and may hydrolyze intermediates, potentially leading back to the starting material which can then dehydrate.

  • For Esterifications:

    • With Acyl Chlorides/Anhydrides: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of pyridine. These bases are less likely to form acidic byproducts that can catalyze dehydration.

    • Carbodiimide Coupling: For sensitive substrates, consider using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). This method proceeds under milder, near-neutral conditions.

Experimental Protocol: Low-Dehydration Esterification

  • Dissolve 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of EDC (1.2 eq) in DCM.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a dilute HCl solution, and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 2: Formation of the Ring-Opened Product, 4-Oxo-4-(trifluoromethyl)butanoic Acid

This side-product is most prevalent under basic conditions but can also occur under certain acidic conditions, particularly in the presence of water.

Causality: The lactol exists in equilibrium with its open-chain keto-acid form. This equilibrium can be shifted by pH. Bases will deprotonate the carboxylic acid in the open-chain form, trapping it as the carboxylate and driving the equilibrium towards the open form.

Mitigation Strategies:

  • Avoid Strong Bases: For reactions requiring a base, use mild, non-nucleophilic organic bases. Avoid strong inorganic bases like NaOH, KOH, or even carbonates if possible, as they can significantly promote ring-opening.

  • pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH if the desired transformation allows.

  • Anhydrous Conditions: As with dehydration, water can facilitate the hydrolysis of the lactone, leading to the open-chain form. Maintaining anhydrous conditions is crucial.

Data Summary: pH Stability of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one

ConditionPredominant SpeciesMajor Side-Product(s)
Strong Acid (pH < 2)Equilibrium5-(Trifluoromethyl)-2(5H)-furanone, Ring-Opened Acid
Weak Acid (pH 4-6)Cyclic Lactol (Stable)Minimal
Neutral (pH 7)Cyclic Lactol (Stable)Minimal
Weak Base (pH 8-10)EquilibriumRing-Opened Carboxylate
Strong Base (pH > 11)Ring-Opened CarboxylateRing-Opened Carboxylate

Mechanistic Pathways and Troubleshooting Logic

The following diagrams illustrate the key decision-making processes for troubleshooting side-product formation.

Dehydration_Pathway cluster_solutions Troubleshooting Steps Start Start: Functionalization Reaction (e.g., Esterification/Etherification) SideProduct Side-Product Detected: 5-(Trifluoromethyl)-2(5H)-furanone Start->SideProduct Unwanted Outcome Cause Likely Cause: Acid-Catalyzed Dehydration SideProduct->Cause Sol1 Lower Reaction Temperature Cause->Sol1 Sol2 Use Milder Acid Catalyst (e.g., Lewis Acid) Cause->Sol2 Sol3 Switch to Non-Acidic Method (e.g., EDC Coupling) Cause->Sol3 Sol4 Ensure Anhydrous Conditions Cause->Sol4

Caption: Troubleshooting Dehydration Side-Product.

RingOpening_Pathway cluster_solutions Troubleshooting Steps Start Start: Functionalization Reaction (e.g., under basic conditions) SideProduct Side-Product Detected: 4-Oxo-4-(trifluoromethyl)butanoic Acid Start->SideProduct Unwanted Outcome Cause Likely Cause: Base-Promoted Ring-Opening SideProduct->Cause Sol1 Avoid Strong Inorganic Bases Cause->Sol1 Sol2 Use Mild, Non-nucleophilic Organic Bases Cause->Sol2 Sol3 Maintain Neutral or Slightly Acidic pH Cause->Sol3 Sol4 Ensure Anhydrous Conditions Cause->Sol4

Caption: Troubleshooting Ring-Opening Side-Product.

References

  • General Reactivity of 2(5H)-Furanones: A review on the synthesis and reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones provides insights into the general reactivity of the 5-hydroxyl group, including etherification and esterification, as well as the propensity for dehydration.[1][2][3]

  • Ring-Chain Tautomerism: The equilibrium between cyclic lactols/hemiacetals and their open-chain hydroxy/amino aldehyde/ketoacid forms is a well-documented phenomenon. The principles of this tautomerism are applicable to the title compound.[4][5][6]

  • Stability of Furan Derivatives: Studies on the stability of furanic platform chemicals highlight their susceptibility to degradation and polymerization under acidic conditions, which is relevant to the potential decomposition of the dehydration byproduct.[7]

  • Reactivity of Trifluoromethyl Ketones: The chemistry of related trifluoromethyl-substituted carbonyl compounds can offer insights into the electrophilicity and reaction pathways of the title molecule and its open-chain form.[8]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one and non-fluorinated lactone analogs

Executive Summary The introduction of a trifluoromethyl (–CF 3​ ) group into aliphatic heterocycles fundamentally alters their thermodynamic stability, electrophilicity, and reaction trajectories. This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a trifluoromethyl (–CF 3​ ) group into aliphatic heterocycles fundamentally alters their thermodynamic stability, electrophilicity, and reaction trajectories. This guide provides an in-depth comparative analysis between 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (the fluorinated lactol) and its non-fluorinated counterpart, 5-hydroxy-5-methyldihydrofuran-2(3H)-one (the lactol form of levulinic acid).

For researchers and drug development professionals, understanding the profound inductive effects of the –CF 3​ group is critical for optimizing synthetic workflows, particularly in the development of fluorinated active pharmaceutical ingredients (APIs) such as selective COX-2 inhibitors [1].

Thermodynamic Causality: Ring-Chain Tautomerism

The primary driver of the divergent reactivity between these two scaffolds is their ring-chain tautomeric equilibrium.

  • Non-Fluorinated Analog (Levulinic Acid): In polar solvents, the non-fluorinated compound exists predominantly as the open-chain keto-acid (4-oxopentanoic acid). The cyclic hemiacetal (lactol) is a minor equilibrium species.

  • Fluorinated Analog (TFM-Lactol): The strongly electronegative –CF 3​ group exerts a powerful electron-withdrawing inductive effect (–I effect). In the open-chain form, this places a highly destabilizing partial positive charge directly adjacent to the electron-deficient carbonyl carbon. To relieve this thermodynamic strain, the molecule spontaneously cyclizes, driving the equilibrium almost entirely toward the stable cyclic lactol form[1].

Tautomerism cluster_CH3 Non-Fluorinated (CH3) cluster_CF3 Fluorinated (CF3) OpenCH3 Open-Chain Keto-Acid (Thermodynamically Favored) LactolCH3 Cyclic Lactol (Minor Equilibrium Species) OpenCH3->LactolCH3 K < 1 LactolCH3->OpenCH3 K > 1 OpenCF3 Open-Chain Keto-Acid (Highly Destabilized) LactolCF3 Cyclic Lactol (Thermodynamically Favored) OpenCF3->LactolCF3 K >> 1 LactolCF3->OpenCF3 K << 1

Caption: Ring-chain tautomerism equilibrium for non-fluorinated vs. fluorinated lactone analogs.

Comparative Reactivity Profiles

The stabilization of the lactol ring and the extreme electrophilicity of the C5 hemiacetal carbon dictate the comparative reactivity of the fluorinated building block.

Nucleophilic Addition & Condensation

The C5 carbon of the TFM-lactol is highly electrophilic due to the adjacent –CF 3​ group. It readily undergoes condensation with nucleophiles such as hydrazines and primary amines. Unlike levulinic acid, which often requires forcing conditions that can lead to polymerization (humin formation), the TFM-lactol undergoes clean, rapid condensation. The resulting tetrahedral intermediate is stabilized by the –CF 3​ group, preventing premature degradation.

Resistance to Dehydration

The non-fluorinated analog readily undergoes acid-catalyzed dehydration to form α

  • or β -angelica lactones (unsaturated furanones). In stark contrast, the TFM-lactol strongly resists dehydration. Forming an enol ether double bond adjacent to a –CF 3​ group is thermodynamically disfavored, ensuring the structural integrity of the lactone ring during harsh acidic reactions like the Fischer indole synthesis.
Quantitative Data Comparison
Parameter5-hydroxy-5-methyldihydrofuran-2(3H)-one (CH 3​ Analog)5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (CF 3​ Analog)
Dominant Tautomer (Solution) Open-chain keto-acidCyclic hemiacetal (Lactol)
C5 Electrophilicity ModerateExceptionally High
Dehydration Tendency High (forms angelica lactones)Very Low (resists enol ether formation)
Fischer Indole Yield Variable (prone to side reactions)High (clean conversion due to lactol stability)
LogP Contribution to API Decreases lipophilicitySignificantly increases lipophilicity & metabolic stability

Experimental Protocol: Fischer Indole Synthesis of CF 3​ -Indomethacin

The following self-validating protocol demonstrates the practical application of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one in the synthesis of CF 3​ -indomethacin, a potent and selective COX-2 inhibitor [1][2].

Causality of Experimental Design

Glacial acetic acid acts as both solvent and acid catalyst. A strict two-stage temperature profile is utilized: the initial 40°C phase selectively drives hydrazone formation without triggering degradation, while the subsequent 90°C phase provides the activation energy necessary for the [3,3]-sigmatropic rearrangement (Fischer indole cyclization)[1].

Step-by-Step Methodology & Self-Validation
  • Reagent Assembly: Dissolve 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (0.89 mmol) and 1-(4-methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine hydrochloride (0.80 mmol) in 5 mL of glacial acetic acid[1].

  • Hydrazone Formation (40°C): Stir the reaction mixture at 40°C for 1 hour[1].

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in aqueous NaHCO 3​ , and analyze via LC-MS. Proceed to step 3 only when the mass corresponding to the hydrazone intermediate is confirmed and the starting hydrazine is consumed.

  • Fischer Indole Cyclization (90°C): Elevate the temperature to 90°C and stir for 16 hours[1].

    • Self-Validation Checkpoint: Perform 19 F NMR on a crude reaction aliquot. The successful cyclization is confirmed by the complete disappearance of the aliphatic –CF 3​ signal (approx. -82 ppm) and the emergence of a new, downfield-shifted –CF 3​ signal corresponding to the indole ring system.

  • Workup & Extraction: Cool the mixture to room temperature. Add 2 mL of distilled water and 2 mL of CH 2​ Cl 2​ . Separate the organic phase. Extract the aqueous phase with an additional portion of CH 2​ Cl 2​ [1].

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO 3​ (2 x 10 mL) to remove residual acetic acid. Dry over MgSO 4​ , filter, and concentrate in vacuo[1]. Purify via silica gel column chromatography (CHCl 3​ : MeOH : NH 4​ OH / 35:7:1) to yield the pure CF 3​ -indomethacin analog[1].

Workflow Start 5-hydroxy-5-(trifluoromethyl) dihydrofuran-2(3H)-one Condensation Acid-Catalyzed Condensation (Glacial AcOH, 40°C, 1h) Start->Condensation Hydrazine Aryl Hydrazine Hydrochloride Hydrazine->Condensation Cyclization Fischer Indole Cyclization (90°C, 16h) Condensation->Cyclization Hydrazone Intermediate Validation In-Process Validation (LC-MS & 19F-NMR) Cyclization->Validation Product CF3-Indomethacin Analog (Selective COX-2 Inhibitor) Validation->Product Confirmed Conversion

Caption: Self-validating experimental workflow for the Fischer indole synthesis of CF3-indomethacin.

References

  • Title: The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Patterns: A Comparative Guide for 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one

Executive Summary In modern drug discovery, the incorporation of fluorine is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity. 5-hydroxy-5-(trifluoromethyl)dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of fluorine is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity. 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one (commonly referred to as 5,5,5-trifluorolevulinic acid lactol, or TFLA-lactol ) is a critical fluorinated building block utilized in the synthesis of selective COX-2 inhibitors, such as CF3-indomethacin[1].

As a Senior Application Scientist, I frequently observe that fluorinated cyclic hemiacetals present unique analytical challenges. This guide provides an objective, data-driven comparison of the mass spectrometric behavior of TFLA-lactol against its non-fluorinated analog, levulinic acid (LA). By dissecting the causality behind these fragmentation patterns, this guide establishes self-validating protocols for both GC-EI-MS and LC-ESI-MS/MS workflows.

Analyte Profiling & Mechanistic Causality

To optimize MS parameters, we must first understand the structural dynamics of the analyte in solution and in the gas phase.

The Ring-Chain Tautomerism Lock

Levulinic acid exists predominantly in its open-chain keto-acid form. However, substituting the terminal methyl group with a trifluoromethyl ( −CF3​ ) moiety fundamentally alters the molecule's electron distribution. The strong electron-withdrawing inductive effect ( −I effect) of the −CF3​ group highly destabilizes the adjacent carbonyl in the open-chain form, driving the equilibrium almost exclusively toward the cyclic hemiacetal (lactol) form.

Causality in Ionization
  • ESI-MS (Electrospray Ionization): The −CF3​ group significantly lowers the pKa​ of the hemiacetal hydroxyl proton. Consequently, in negative ion mode (ESI-), deprotonation is highly favored, yielding a robust [M−H]− ion at m/z 169.01. This makes ESI- the most sensitive ionization technique for this compound.

  • EI-MS (Electron Ionization): Under 70 eV EI, the molecular ion [M]+∙ at m/z 170 is highly unstable. The fragmentation is thermodynamically driven by the expulsion of the stable trifluoromethyl radical ( ∙CF3​ , 69 Da), leaving behind a resonance-stabilized oxonium cation at m/z 101.02.

Comparative Data: TFLA-Lactol vs. Levulinic Acid

The table below objectively contrasts the MS performance and key diagnostic ions of the fluorinated lactol against its non-fluorinated counterpart.

Analytical Parameter5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-oneLevulinic Acid (Non-Fluorinated Analog)
Chemical Formula C5​H5​F3​O3​ C5​H8​O3​
Monoisotopic Mass 170.0191 Da116.0473 Da
Dominant Structural Form Cyclic LactolOpen-chain Keto-acid
Optimal ESI Polarity Negative (ESI-)Negative (ESI-)
Precursor Ion [M−H]− m/z 169.0113m/z 115.0395
EI Base Peak (70 eV) m/z 101.02 ( [M−CF3​]+ )m/z 43.02 ( [CH3​CO]+ )
Key Neutral Losses (EI) 69 Da ( ∙CF3​ ), 18 Da ( H2​O )18 Da ( H2​O ), 15 Da ( ∙CH3​ )
Sensitivity Profile High in ESI- (due to enhanced acidity)Moderate in ESI-

Fragmentation Pathways (Visualized)

The following diagram maps the divergent fragmentation logic of TFLA-lactol when subjected to hard ionization (EI) versus soft ionization (ESI).

Fragmentation cluster_EI Electron Ionization (EI, 70 eV) cluster_ESI Electrospray Ionization (ESI-) M TFLA-Lactol [M] m/z 170.02 F1 [M - CF3]+ m/z 101.02 M->F1 - •CF3 (69 Da) F2 [M - OH]+ m/z 153.02 M->F2 - •OH (17 Da) F3 [M - H2O]+ m/z 152.01 M->F3 - H2O (18 Da) E1 [M - H]- m/z 169.01 M->E1 Deprotonation E2 [M - H - CO2]- m/z 125.02 E1->E2 - CO2 (44 Da) (CID)

Figure 1: Divergent mass spectrometry fragmentation pathways of TFLA-lactol in EI and ESI modes.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. The workflow logic is outlined below.

Workflow S1 Sample Prep (Derivatization) S2 Chromatography (GC or UHPLC) S1->S2 S3 Ionization (EI or ESI-) S2->S3 S4 Mass Analysis (Q-TOF / TQ) S3->S4

Figure 2: End-to-end analytical workflow for MS characterization of fluorinated lactols.

Protocol A: GC-EI-MS Analysis (Silyl Derivatization)

Because the intact lactol can undergo thermal dehydration in a hot GC inlet, derivatization is mandatory for accurate quantification.

  • Sample Preparation: Dissolve 1.0 mg of TFLA-lactol in 1 mL of anhydrous pyridine. Add 100 µL of BSTFA containing 1% TMCS. Incubate at 60 °C for 30 minutes.

    • Causality: Silylation of the hemiacetal hydroxyl group locks the ring structure, preventing thermal degradation and improving volatility.

  • Chromatography: Inject 1 µL (split ratio 1:10) onto a standard non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250 °C. Oven program: 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C.

  • Ionization & Detection: Operate the EI source at 70 eV with a source temperature of 230 °C.

  • Self-Validation Check: The protocol validates itself through mass transitions. Confirm the presence of the TMS-derivatized molecular ion [M+TMS]+ at m/z 242.06. A successful, complete derivatization is confirmed by the base peak shifting to m/z 173.06 (which corresponds to [M+TMS−CF3​]+ ). If a broad, tailing peak is observed at an earlier retention time, the derivatization is incomplete.

Protocol B: LC-ESI-MS/MS Analysis (Underivatized)

For trace-level biological or synthetic reaction monitoring, LC-MS/MS is the superior alternative.

  • Sample Preparation: Prepare a 10 µg/mL solution in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (100 × 2.1 mm, 1.7 µm).

    • Mobile phase A: Water + 0.1% Formic Acid.

    • Mobile phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Ionization: Utilize Electrospray Ionization in Negative Mode (ESI-). Set capillary voltage to 2.5 kV and desolvation temperature to 350 °C.

  • Self-Validation Check: Monitor the precursor ion at m/z 169.01. Apply Collision-Induced Dissociation (CID) at 15 eV. The appearance of the m/z 125.02 product ion (corresponding to the neutral loss of CO2​ , 44 Da) confirms the structural integrity of the lactol/carboxylate core.

References

  • Blobaum, A. L., Uddin, M. J., Felts, A. S., Crews, B. C., Rouzer, C. A., & Marnett, L. J. (2013). "The 2′-Trifluoromethyl Analog of Indomethacin is a Potent and Selective COX-2 Inhibitor." ACS Medicinal Chemistry Letters, 4(5), 486–490.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one
Reactant of Route 2
5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one
© Copyright 2026 BenchChem. All Rights Reserved.